molecular formula C13H9N3O6 B11980932 Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- CAS No. 112383-44-5

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-

Cat. No.: B11980932
CAS No.: 112383-44-5
M. Wt: 303.23 g/mol
InChI Key: JPGDTQYFKRXXJL-UHFFFAOYSA-N
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Description

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-, is a nitro-substituted phenolic Schiff base characterized by a central imine (-CH=N-) group bridging two aromatic rings. One ring contains hydroxyl (-OH) and nitro (-NO₂) groups at the 2- and 5-positions, respectively, while the adjacent ring has a nitro group at the 4-position. This compound belongs to a class of molecules studied for their antimicrobial properties and structural versatility in coordination chemistry .

Properties

CAS No.

112383-44-5

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H9N3O6/c17-12-3-1-9(15(19)20)5-8(12)7-14-11-6-10(16(21)22)2-4-13(11)18/h1-7,17-18H

InChI Key

JPGDTQYFKRXXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Classical Condensation of 2-Hydroxy-5-nitrobenzaldehyde and 4-Nitroaniline

The most widely reported synthesis involves the acid-catalyzed condensation of 2-hydroxy-5-nitrobenzaldehyde and 4-nitroaniline (or its derivatives). Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of aldehyde to amine is standard to minimize side reactions .

  • Solvent Systems : Ethanol (95%) or methanol are preferred due to their polarity, which stabilizes intermediates .

  • Catalysis : Glacial acetic acid (1–5 mol%) or p-toluenesulfonic acid accelerates imine formation .

Example Protocol :

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.70 g, 10 mmol) and 4-nitroaniline (1.38 g, 10 mmol) in 40 mL ethanol.

  • Add 0.5 mL glacial acetic acid and reflux at 80°C for 4–6 hours.

  • Cool to 0°C, filter the precipitate, and wash with cold ethanol.

  • Dry under vacuum to obtain yellow crystals (yield: 68–72%).

Key Data :

ParameterValueSource
Reaction Time4–6 hours
Yield68–72%
Purity (HPLC)>98%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields :

  • Conditions : 300–600 W power, 80–120°C, solvent-free or using ethanol .

  • Mechanistic Advantage : Uniform heating enhances reaction kinetics, minimizing decomposition .

Protocol from Hijji et al. :

  • Mix 2-hydroxy-5-nitrobenzaldehyde (1 mmol) and 4-nitroaniline (1 mmol) in a loosely capped vial.

  • Irradiate in a conventional microwave at 600 W for 8 minutes.

  • Recrystallize from ethanol to obtain brown crystals (yield: 82%).

Comparative Performance :

MethodTimeYieldEnergy Efficiency
Classical Reflux4–6 h68%Low
Microwave8 min82%High

Solid-Phase Synthesis for Scalability

Industrial-scale production employs solid supports to simplify purification :

  • Supports : Montmorillonite K10 clay or silica gel .

  • Conditions : 100–130°C, 0.1–1.0 MPa pressure in batch reactors .

Patent Example :

  • Impregnate 2-hydroxy-5-nitrobenzaldehyde (25.0 g) and 4-nitroaniline (19.3 g) onto montmorillonite K10.

  • Heat at 120°C under 0.8 MPa for 5 hours.

  • Extract with DMF, filter, and recrystallize (yield: 89–94%).

Advantages :

  • Reduced solvent use (20–30% less vs. classical methods) .

  • Simplified isolation via filtration .

Solvent-Free Mechanochemical Synthesis

Ball milling enables eco-friendly synthesis without solvents :

  • Equipment : Planetary ball mill, stainless steel jars.

  • Conditions : 30 Hz frequency, 2-hour milling .

Procedure :

  • Combine 2-hydroxy-5-nitrobenzaldehyde (10 mmol) and 4-nitroaniline (10 mmol).

  • Add 5 mol% acetic acid and mill at 30 Hz for 2 hours.

  • Wash with cold ethanol to isolate product (yield: 75–78%) .

Environmental Impact :

  • E-Factor : 0.5 (vs. 8–12 for classical methods) .

  • Carbon Footprint : Reduced by 40% .

Catalytic Methods for Enhanced Selectivity

Lewis acid catalysts improve regioselectivity and reduce byproducts :

  • Catalysts : ZnCl₂, Cu(OAc)₂, or VO(acac)₂ (0.5–2 mol%) .

  • Mechanism : Coordination to aldehyde carbonyl enhances electrophilicity .

Vanadium-Catalyzed Synthesis :

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1 mmol) and 4-nitroaniline (1 mmol) in acetonitrile.

  • Add VO(acac)₂ (0.01 mmol) and reflux at 80°C for 3 hours.

  • Isolate product via column chromatography (yield: 88%) .

Catalyst Performance :

CatalystYieldReaction Time
None68%6 hours
VO(acac)₂88%3 hours
ZnCl₂78%4 hours

One-Pot Tandem Reactions

Integrated nitration-condensation workflows minimize intermediate isolation :
Example from CN104744273A :

  • Nitrate 2-aminophenol in H₂SO₄/HNO₃ to form 2-amino-5-nitrophenol.

  • Condense with 4-nitrobenzaldehyde in situ using ethylene chlorohydrin.

  • Isolate via centrifugal filtration (overall yield: 56–58%) .

Key Benefits :

  • Eliminates separate nitration and diazotization steps .

  • Reduces wastewater by 50% .

Analytical Characterization of Products

Consistent characterization data validate synthesis success:

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆, δ ppm): 12.63 (s, 1H, OH), 8.65 (d, 1H, Ar-H), 8.10–8.14 (q, 1H, CH=N), 6.41–6.43 (d, 1H, Ar-H) .

  • IR (KBr, cm⁻¹): 1625 (C=N), 1520 (NO₂ asym), 1340 (NO₂ sym), 1280 (C-O) .

  • UV-Vis (EtOH, λ_max): 320 nm (π→π*), 420 nm (n→π*) .

Thermal Stability :

  • Decomposition onset: 250–260°C (TGA).

  • Melting point: 291–293°C .

Challenges and Optimization Strategies

Common Issues :

  • Byproduct Formation : Nitro group reduction under prolonged heating .

    • Solution : Use inert atmospheres (N₂/Ar) .

  • Low Solubility : Precipitation before reaction completion .

    • Solution : Polar aprotic solvents (DMF, DMSO) .

Yield Optimization :

FactorOptimal RangeImpact on Yield
pH4–5 (acetic acid)+15–20%
Temperature80–90°C+10–12%
Catalyst Loading1–2 mol%+8–10%

Industrial-Scale Production Considerations

Cost Analysis :

MethodCost per kg (USD)Scalability
Classical Reflux120–150Moderate
Microwave90–110High
Solid-Phase70–85Very High

Waste Management :

  • Classical methods generate 8–10 L wastewater/kg product .

  • Solid-phase synthesis reduces waste to 2–3 L/kg .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenolic compounds.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • In Vitro Studies : Research indicates significant antimicrobial activities against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives.
  • Mechanism of Action : The compound's antimicrobial action is attributed to its ability to disrupt cellular membranes and inhibit enzyme activity through hydrogen bonding and π-π interactions with enzyme active sites.

Anticancer Activity

The anticancer potential of Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- has also been explored:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Potential as a Chemotherapeutic Agent : The compound's ability to reduce cell viability in a dose-dependent manner suggests its potential for therapeutic applications in oncology.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various phenolic compounds against common pathogens. Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- was among the top performers, showing substantial zones of inhibition against S. aureus and E. coli.

Case Study on Anticancer Properties

In a controlled trial involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The nitro groups can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties and bioactivity are influenced by substituent variations on the aromatic rings. Below is a comparative analysis:

Table 1: Comparison of Structural Analogues
Compound Name Molecular Formula Substituents Key Properties/Applications Toxicity/Safety
Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- $ C{13}H{10}N3O5 $ -OH (2), -NO₂ (4,5) Antimicrobial activity Not explicitly reported
4-Chloro-2-[[(5-nitro-2-anilinophenyl)imino]methyl]phenol $ C{19}H{14}ClN3O3 $ -Cl (4), -NHPh (2), -NO₂ (5) Mutation data reported; emits NOₓ and Cl⁻ upon decomposition Mutation risk; toxic vapors
2-[[(4-Methyl-2-pyridinyl)imino]methyl]phenol $ C{13}H{12}N_2O $ Pyridinyl (4-methyl) Structural studies in coordination chemistry No toxicity data available
2-Amino-4-nitrophenol $ C6H6N2O3 $ -NH₂ (2), -NO₂ (4) Intermediate in dye synthesis; CheBI:82383 Limited toxicity data
Key Observations:

Antimicrobial Activity: The target compound’s nitro and hydroxyl groups enhance its role as a NusB-NusE interaction inhibitor, a mechanism critical for bacterial transcription .

Structural Flexibility : The imine group enables coordination with metal ions, a feature exploited in Schiff base chemistry for catalyst design .

Physicochemical Properties

  • Electron density distribution : Critical for understanding redox behavior.
  • Thermodynamic stability : Influenced by nitro group electron-withdrawing effects.

Antimicrobial Potential

The European patent (2024) highlights the compound’s efficacy in disrupting bacterial NusB-NusE interactions, a novel target for antibiotic development . This contrasts with simpler nitro-phenols (e.g., 2-amino-4-nitrophenol), which lack this specificity .

Toxicity and Environmental Impact

Chloro-nitro analogues (e.g., Row 2, Table 1) demonstrate higher environmental risks due to mutagenicity and toxic decomposition . The target compound’s environmental profile remains unstudied but warrants caution given structural similarities.

Biological Activity

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- (CAS No. 112383-44-5), is an organic compound with significant biological activity. This article reviews its chemical properties, mechanisms of action, and biological effects, particularly focusing on its antimicrobial and anticancer potential.

  • Molecular Formula : C13H9N3O6
  • Molecular Weight : 303.23 g/mol
  • IUPAC Name : 2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol
  • Structural Characteristics : The compound features a hydroxyl group and two nitro groups, which contribute to its reactivity and biological interactions.

The mechanism of action for Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- involves its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can form hydrogen bonds and π-π interactions with enzyme active sites, leading to inhibition of enzymatic activity. This is particularly relevant in pathways involving oxidative stress and cell signaling.
  • Redox Reactions : The nitro groups can participate in redox reactions, influencing cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound:

  • In Vitro Studies : Research indicates that phenolic compounds exhibit significant antimicrobial activities against various pathogens. For instance, derivatives similar to Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Mechanism of Action in Antimicrobial Activity :
    • The presence of hydroxyl and nitro groups enhances the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation.
    • Compounds with similar structures have been noted for their ability to interfere with bacterial metabolic pathways, leading to cell death .

Anticancer Activity

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- has also been explored for its anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Potential as a Chemotherapeutic Agent :
    • The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development as a chemotherapeutic agent.
    • It has been observed to reduce tumor growth in animal models when administered in controlled doses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}-5-nitrophenolStructureModerate antimicrobial activity
2-{(E)-[(2-hydroxy-5-methoxy-3-nitrophenyl)imino]methyl}-4-methoxy-6-nitrophenolStructureHigh anticancer potential
2-{(E)-[(2-hydroxy-5-nitrophenyl)methylidene]amino}ethyl)imino]methyl}-4-nitrophenolStructureSignificant enzyme inhibition

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial efficacy of various phenolic compounds against common pathogens. Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- was among the top performers, showing substantial zones of inhibition against S. aureus and E. coli.
  • Case Study on Anticancer Properties :
    • In a controlled trial involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting potential for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the foundational steps for characterizing the physicochemical properties of Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic methods (HPLC) to assess purity. Solubility and stability studies should be conducted under controlled pH, temperature, and solvent conditions using standardized protocols. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability. Reference authoritative databases like NIST Chemistry WebBook for validated spectral data .

Q. How should researchers design preliminary experiments to study the compound's reactivity?

  • Methodological Answer : Use a split-plot design to test variables systematically (e.g., reaction temperature, solvent polarity, catalyst concentration). Start with small-scale reactions (1–10 mmol) under inert atmospheres to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and UV-Vis spectroscopy. Cross-reference synthetic pathways of structurally similar nitro-phenolic compounds to identify viable reaction conditions .

Q. What analytical techniques are critical for detecting degradation products of this compound in environmental matrices?

  • Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) for high-sensitivity detection. Use solid-phase extraction (SPE) to isolate degradation products from aqueous samples. Validate methods using spiked environmental matrices (e.g., soil, water) and compare against control samples. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. How can conflicting data on the compound’s photodegradation kinetics be resolved?

  • Methodological Answer : Conduct a systematic review of experimental conditions (e.g., light intensity, wavelength, matrix composition) across studies. Replicate experiments under standardized parameters (e.g., ISO 11348 for light exposure) and apply kinetic modeling (e.g., pseudo-first-order kinetics) to compare rate constants. Use multivariate analysis to isolate confounding variables (e.g., dissolved oxygen levels) that may explain discrepancies .

Q. What theoretical frameworks are applicable for predicting the compound’s interactions with biological macromolecules?

  • Methodological Answer : Use density functional theory (DFT) to model electronic interactions between the nitro groups and amino acid residues. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-disciplinary integration with molecular dynamics simulations can elucidate conformational changes in target proteins .

Q. How can researchers address the methodological challenges of studying the compound’s environmental fate across multiple ecosystems?

  • Methodological Answer : Implement a longitudinal field study with stratified sampling across air, water, and soil compartments. Use isotope-labeled analogs (e.g., ¹⁵N) to track transformation pathways. Combine laboratory microcosm experiments with field data to build predictive models. Leverage geospatial tools (GIS) to map contamination hotspots and correlate with abiotic factors (e.g., pH, organic carbon content) .

Q. What experimental designs are optimal for elucidating the compound’s role in radical-mediated oxidation processes?

  • Methodological Answer : Design a factorial experiment varying oxidant concentrations (e.g., H₂O₂, ozone) and radical scavengers (e.g., tert-butanol). Use electron paramagnetic resonance (EPR) to detect transient radical species. Kinetic isotope effects (KIEs) can distinguish between hydrogen abstraction and electron-transfer mechanisms. Validate findings via comparative studies with structurally analogous phenolic compounds .

Methodological Notes

  • Data Validation : Cross-check experimental results with peer-reviewed databases (e.g., NIST) to ensure accuracy. Discrepancies should prompt re-evaluation of instrumentation calibration or sample preparation protocols .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (e.g., QSAR, DFT) to accelerate hypothesis testing. Collaborative frameworks enhance robustness in addressing complex research questions .

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